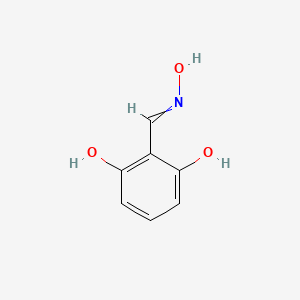

2,6-Dihydroxybenzaldoxime

Description

Historical Context of Dihydroxybenzaldoxime Derivatives in Organic Chemistry

The study of dihydroxybenzaldoxime derivatives has a notable history in organic chemistry, primarily centered around their synthesis and their ability to form complexes with metal ions. Oximes, in general, are known for their role as versatile intermediates in organic synthesis and as effective chelating agents. semanticscholar.org The synthesis of dihydroxybenzaldoxime isomers, such as 2,4-dihydroxybenzaldoxime, is well-documented and typically involves the reaction of the corresponding dihydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride. rsc.orgchemicalbook.com For instance, a common method for synthesizing 2,4-dihydroxybenzaldehyde (B120756) oxime involves stirring 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in an aqueous solution, with the addition of a base like sodium carbonate to facilitate the reaction. chemicalbook.com

Historically, these compounds have been of interest for their coordination chemistry. The presence of both hydroxyl and oxime groups allows them to act as bidentate ligands, forming stable complexes with various transition metals. researchgate.net This property has led to their investigation in fields such as analytical chemistry for the detection of metal ions and in materials science for the development of new coordination polymers. researchgate.netsmolecule.com While specific historical accounts of 2,6-dihydroxybenzaldoxime are scarce, the broader history of its isomers provides a foundational context for understanding its potential chemical behavior and significance.

Academic Significance of the this compound Scaffold in Research Fields

The academic significance of the this compound scaffold lies in its potential applications stemming from its unique structural features. Although direct research on this specific isomer is limited, the established importance of related dihydroxybenzaldoxime derivatives in various research fields allows for informed inferences about its potential.

The primary areas of academic interest for the this compound scaffold include:

Coordination Chemistry: Like its isomers, this compound possesses hydroxyl and oxime groups that can act as donor sites for metal ions, making it a candidate for the synthesis of novel coordination complexes. researchgate.netsmolecule.com The specific positioning of the hydroxyl groups in the 2 and 6 positions may lead to unique coordination geometries and complex stabilities compared to other isomers. These complexes could find applications in catalysis and materials science. smolecule.com

Medicinal Chemistry: Dihydroxybenzaldoxime derivatives have been investigated for a range of biological activities, including antioxidant and antimicrobial properties. smolecule.comresearchgate.net For example, oxime esters derived from 2,3-dihydroxybenzaldoxime have demonstrated excellent antioxidant activity in various assays. researchgate.net The 2,6-dihydroxy scaffold is therefore a target for the synthesis of new derivatives with potential therapeutic applications.

Enzyme Inhibition: A notable area of research is the development of enzyme inhibitors. For instance, a dihydroxybenzaldoxime derivative was part of a study to develop inhibitors for Uracil DNA Glycosylase (UNG), an enzyme involved in DNA repair. nih.gov This highlights the potential of the dihydroxybenzaldoxime scaffold in designing molecules that can target specific biological pathways.

The following table summarizes the properties and a known synthetic precursor for this compound.

| Property | Value |

| Chemical Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 2,6-dihydroxybenzaldehyde (B146741) oxime |

| Known Precursor | 2,6-Dihydroxybenzaldehyde nih.gov |

| Precursor Formula | C₇H₆O₃ |

| Precursor Mol. Wt. | 138.12 g/mol |

Scope and Research Aims of this compound Studies

The current body of research on dihydroxybenzaldoxime derivatives suggests several promising avenues for future studies focused specifically on the 2,6-isomer. The primary research aims would be to synthesize and characterize this compound and its derivatives, and to subsequently explore their chemical and biological properties.

Key research aims include:

Synthesis and Characterization: A fundamental research aim is the development of an efficient and scalable synthesis for this compound, likely from its precursor 2,6-dihydroxybenzaldehyde. nih.gov Detailed characterization using modern spectroscopic techniques such as NMR and IR, as well as mass spectrometry, would be essential to confirm its structure.

Exploration of Coordination Chemistry: A significant area of research would involve investigating the coordination behavior of this compound with a variety of transition metal ions. This would include the synthesis and structural elucidation of the resulting metal complexes. The study of their magnetic and electronic properties could reveal interesting characteristics for materials science applications. researchgate.net

Evaluation of Biological Activity: Based on the known biological activities of its isomers, a crucial research aim would be to screen this compound and its derivatives for potential therapeutic properties. smolecule.comresearchgate.netresearchgate.net This would involve in vitro assays to assess their antioxidant, antimicrobial, and potentially anticancer activities. For example, a study on dihydroxybenzene derivatives, including dihydroxybenzaldoxime isomers, investigated their effects on ribonucleotide reductase activity and antitumor effects. sigmaaldrich.com

Development of Novel Derivatives: Future research would also focus on the synthesis of novel derivatives of this compound, such as oxime esters and ethers, to enhance or modify its biological activity. researchgate.net This approach has been successful with other isomers, leading to compounds with promising antimicrobial and antioxidant properties. researchgate.net

The table below outlines potential research directions for this compound based on findings for related compounds.

| Research Area | Focus | Rationale from Related Compounds |

| Organic Synthesis | Development of efficient synthetic routes to this compound and its derivatives. | Established methods exist for isomers like 2,4-dihydroxybenzaldoxime, providing a starting point. rsc.orgchemicalbook.com |

| Coordination Chemistry | Synthesis and characterization of metal complexes with this compound as a ligand. | Isomers are known to form stable complexes with various metals, suggesting similar potential for the 2,6-isomer. researchgate.net |

| Medicinal Chemistry | Screening for antioxidant, antimicrobial, and other biological activities. | Related dihydroxybenzaldoxime derivatives have shown promising antioxidant and antimicrobial properties. smolecule.comresearchgate.net |

| Enzyme Inhibition | Design and synthesis of this compound derivatives as potential enzyme inhibitors. | A dihydroxybenzaldoxime derivative has been used in the development of Uracil DNA Glycosylase (UNG) inhibitors. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-(hydroxyiminomethyl)benzene-1,3-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-3-7(10)5(6)4-8-11/h1-4,9-11H |

InChI Key |

GCFSQXQKEFZDBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=NO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dihydroxybenzaldoxime

Established Synthetic Pathways for 2,6-Dihydroxybenzaldoxime

The synthesis of this compound primarily relies on classical organic reactions, starting from its corresponding aldehyde precursor.

The most direct and established method for the preparation of this compound is the condensation reaction between 2,6-dihydroxybenzaldehyde (B146741) and a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. This reaction is a standard procedure for the formation of oximes from aldehydes.

The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. The reaction is often carried out in a suitable solvent like ethanol (B145695) or aqueous ethanol, and a base such as sodium hydroxide (B78521) or sodium carbonate is added to neutralize the hydrochloride salt and facilitate the reaction. rsc.orgrsc.org

While specific literature detailing the synthesis of the 2,6-isomer is scarce, the procedures for the analogous 2,3-dihydroxybenzaldoxime and 2,4-dihydroxybenzaldoxime are well-documented and provide a clear procedural template. rsc.orgrsc.org For instance, the synthesis of 2,3-dihydroxybenzaldehyde (B126233) oxime is achieved by refluxing 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride and sodium hydroxide in ethanol for several hours. rsc.org Similarly, 2,4-dihydroxybenzaldoxime is prepared by treating 2,4-dihydroxybenzaldehyde (B120756) with hydroxylamine hydrochloride and sodium carbonate in an aqueous ethanol solution. rsc.org

The precursor, 2,6-dihydroxybenzaldehyde, can be synthesized, although its preparation can be challenging compared to other isomers. Methods for the formylation of 1,3-dialkoxybenzenes followed by dealkylation are potential routes. semanticscholar.org

Table 1: Representative Reaction Conditions for the Synthesis of Dihydroxybenzaldoxime Isomers This table is based on analogous reactions for other isomers due to a lack of specific data for the 2,6-isomer.

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 2,3-Dihydroxybenzaldehyde | NH₂OH·HCl, NaOH | Anhydrous Ethanol | Reflux, 4h | 85% | rsc.org |

| 2,4-Dihydroxybenzaldehyde | NH₂OH·HCl, Na₂CO₃·10H₂O | Ethanol / Water | Slow addition, Room Temp. | 91% | rsc.org |

| 2,4-Dihydroxybenzaldehyde | NH₂OH·HCl, Na₂CO₃ | n-Propanol / Water | Alkaline pH | - | academia-arabia.com |

Currently, advanced synthetic strategies such as multi-component reactions or novel catalytic systems for the direct, one-pot construction of the this compound framework are not extensively reported in the scientific literature. The synthesis remains predominantly reliant on the two-step process involving the initial synthesis of 2,6-dihydroxybenzaldehyde followed by its oximation.

Derivatization and Functionalization Reactions of this compound

The this compound molecule possesses three reactive sites amenable to further chemical modification: the two phenolic hydroxyl groups, the aromatic ring, and the aldoxime moiety.

The oxime functional group is an ambidentate nucleophile, allowing for reactions at both the nitrogen and oxygen atoms. acs.org Generally, the alkylation of oximes with agents like alkyl halides tends to favor the formation of O-alkyl ethers, though N-alkylation can occur as a side reaction. acs.org More advanced methods include palladium-catalyzed O-arylation using aryl halides, which has been demonstrated for hydroxylamine equivalents. organic-chemistry.org

Acylation of the oxime's hydroxyl group can be achieved using acylating agents such as acid anhydrides or acyl chlorides to form O-acyl oximes. These derivatives are noted in various chemical contexts, including as precursors for other chemical transformations. rsc.org For instance, the reaction of 2,4-dihydroxybenzaldoxime with acetic anhydride (B1165640) results in the corresponding acetylated product. rsc.org Similar reactivity is expected for the 2,6-isomer.

Table 2: Potential Reagents for O-Alkylation and Acylation of this compound This table outlines general reagent classes and is not based on specific reported reactions with this compound.

| Reaction Type | Reagent Class | Specific Examples | Expected Product |

| O-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | This compound O-methyl ether, this compound O-benzyl ether |

| O-Alkylation | Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | This compound O-methyl ether, this compound O-ethyl ether |

| O-Acylation | Acid Anhydrides | Acetic anhydride, Propionic anhydride | This compound O-acetate, this compound O-propionate |

| O-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | This compound O-acetate, this compound O-benzoate |

The dihydroxybenzene ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two hydroxyl groups. byjus.com These groups are ortho- and para-directing. In the case of the 2,6-disubstituted pattern, the incoming electrophile is directed to the positions ortho and para to the activating groups. The most probable site for substitution would be the C4 position, which is para to the C2-hydroxyl group and ortho to the C6-hydroxyl group. The C3 and C5 positions are sterically hindered and electronically less favored.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comsavemyexams.com For example, nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.com Halogenation, for instance with bromine water, can lead to poly-substituted products. byjus.com The specific outcome of such reactions on this compound would depend on the reaction conditions and the steric hindrance imposed by the existing substituents.

The functional groups within this compound serve as handles for annulation reactions, leading to the formation of fused heterocyclic systems. A key reported transformation for a closely related analog, 2′,6′-dihydroxyacetophenone oxime, involves base-induced cyclization. Treatment of this acetophenone (B1666503) oxime with potassium hydroxide in aqueous methanol (B129727) leads to the formation of 4-hydroxy-3-methylbenzisoxazole and/or 4-hydroxy-2-methylbenzoxazole. rsc.org This reaction demonstrates the potential for intramolecular cyclization involving one of the phenolic hydroxyl groups and the oxime moiety to form five-membered heterocyclic rings. It is plausible that this compound could undergo a similar transformation to yield 4-hydroxybenzisoxazole.

The oxime group is a versatile precursor for various heterocycles. rsc.orgmdpi.com For example, reactions involving cycloadditions or rearrangements can lead to the synthesis of oxadiazoles, isoxazoles, and other complex ring systems. acs.orgrsc.org

Coordination Chemistry of 2,6 Dihydroxybenzaldoxime

Ligand Design and Coordination Properties of 2,6-Dihydroxybenzaldoxime

The molecular structure of this compound, featuring two hydroxyl groups and an oxime group strategically positioned on a benzene (B151609) ring, makes it an effective polydentate ligand in coordination chemistry.

This compound possesses three potential donor atoms for metal chelation: the nitrogen atom of the oxime group (-NOH) and the oxygen atoms of the two phenolic hydroxyl groups (-OH). academia-arabia.comresearchgate.net This arrangement of N,O-donors allows the ligand to bind to a single central metal ion through two or more separate coordinate bonds, forming stable heterocyclic rings known as chelates. nih.gov

Depending on the reaction conditions and the nature of the metal ion, the ligand can exhibit various coordination modes:

Bidentate Coordination: The ligand can coordinate to a metal ion using the nitrogen of the oxime and the oxygen of one adjacent hydroxyl group, forming a stable six-membered chelate ring. This is a common binding mode for related salicylaldoxime-type ligands. researchgate.net

Tridentate Coordination: It is conceivable that the ligand could act in a tridentate fashion, utilizing both hydroxyl oxygens and the oxime nitrogen to bind to a metal ion, particularly larger ions that can accommodate higher coordination numbers.

Bridging Coordination: In the formation of polynuclear complexes, the oxime or hydroxyl groups can act as bridges between two or more metal centers.

The incorporation of the oxime group is a recognized strategy for creating selective chelating agents. researchgate.net

The selectivity of this compound for specific metal ions is governed by a combination of electronic and steric factors. The presence of two electron-donating hydroxyl groups on the aromatic ring increases the electron density on the donor atoms, enhancing the basicity and coordinating ability of the ligand.

The relative positioning of the functional groups is critical. The ortho-position of the hydroxyl groups to the aldoxime function is ideal for forming stable five- or six-membered chelate rings upon coordination, a phenomenon known as the chelate effect. The stability of metal complexes is often influenced by the number and size of these chelate rings.

Steric hindrance, which arises from the spatial arrangement of atoms, can also influence selectivity. While the 2,6-substitution pattern provides a pre-organized pocket for metal binding, it may also introduce steric constraints that favor coordination with metal ions of a particular size and preferred geometry. For instance, the steric bulk around the coordination site can prevent the formation of certain complex geometries or limit the number of ligands that can bind to a metal center.

The coordination behavior of this compound is highly dependent on the pH of the solution due to the presence of three acidic protons: one on the oxime group and one on each of the two phenolic hydroxyl groups. Chelation typically involves the displacement of one or more of these protons to form a coordinate covalent bond with the metal ion.

The stepwise deprotonation of the ligand can be represented as follows: H₃L ⇌ H₂L⁻ + H⁺ H₂L⁻ ⇌ HL²⁻ + H⁺ HL²⁻ ⇌ L³⁻ + H⁺

Each equilibrium is characterized by an acid dissociation constant (pKa). The specific pKa values for this compound are not widely reported, but analysis of related compounds provides insight. For example, the pKa of the first deprotonation (the highly acidic carboxylic acid proton) of 2,6-dihydroxybenzoic acid is 1.29, indicating that the proximity of two hydroxyl groups significantly increases acidity. nih.gov A similar electronic effect is expected for this compound, where the phenolic and oxime protons' acidity will be influenced by the substituent groups.

The pH of the medium dictates the dominant form of the ligand in solution and thus its coordinating ability. At low pH, the ligand is fully protonated and less likely to coordinate. As the pH increases, the hydroxyl and oxime groups deprotonate sequentially, becoming available to bind metal ions as anionic O- and N-donors. Therefore, pH control is a critical parameter in the synthesis of specific metal complexes with this ligand.

Expected Protonation States of this compound at Varying pH

| pH Range | Dominant Species | Coordinating Potential |

|---|---|---|

| Strongly Acidic (pH < pKa1) | H₃L (Fully protonated) | Low; coordination as a neutral molecule is rare. |

| Moderately Acidic (pKa1 < pH < pKa2) | H₂L⁻ (Singly deprotonated) | Can act as a monobasic bidentate ligand. |

| Neutral to Mildly Alkaline (pKa2 < pH < pKa3) | HL²⁻ (Doubly deprotonated) | Can act as a dibasic bidentate or tridentate ligand. |

| Strongly Alkaline (pH > pKa3) | L³⁻ (Fully deprotonated) | Acts as a tribasic tridentate or bridging ligand. |

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with pH control to facilitate deprotonation and coordination.

This compound is expected to form stable mononuclear and polynuclear complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), zinc(II), and iron(III). Aroylhydrazone analogues derived from 2,6-dihydroxybenzaldehyde (B146741) have been shown to be effective chelating agents for iron. nih.gov The coordination geometry of these complexes—such as tetrahedral, square planar, or octahedral—is dictated by the electronic configuration and size of the central metal ion. libretexts.orgmdpi.com

While specific crystal structures for discrete complexes of this compound are not widely documented in the searched literature, studies on related Schiff base ligands demonstrate their ability to form well-defined structures. For example, transition metal complexes with other multidentate N,O-donor ligands have been synthesized and structurally characterized, revealing diverse coordination modes and geometries. nih.govchemrevlett.com

Potential Transition Metal Complexes and Expected Geometries

| Metal Ion | Potential Complex Formula | Common Coordination Number | Expected Geometry |

|---|---|---|---|

| Copper(II) | [Cu(HL)₂] or [CuL]n | 4 or 6 | Square Planar or Distorted Octahedral |

| Nickel(II) | [Ni(HL)₂] | 4 | Square Planar |

| Zinc(II) | [Zn(HL)₂] | 4 | Tetrahedral |

| Iron(III) | [Fe(L)(H₂O)] or [Fe(HL)₃] | 6 | Octahedral |

| Cobalt(II) | [Co(HL)₂] | 4 or 6 | Tetrahedral or Octahedral |

Note: This table is illustrative, based on the general coordination chemistry of related ligands. L represents the fully deprotonated ligand, and HL represents a singly deprotonated form.

The coordination chemistry of f-block elements is distinct from that of transition metals, characterized by higher and more variable coordination numbers (typically 8 to 12) and predominantly ionic bonding.

Lanthanide Ions: Research has shown that polymers incorporating the isomeric 2,4-dihydroxybenzaldoxime moiety are effective in chelating trivalent lanthanide ions. researchgate.net A study on poly(2,4-dihydroxy-benzaldoxime-3,5-diyl (piperazine N,N′-bismethylene)) investigated its sorption properties for several lanthanide ions, including Gd³⁺, Tb³⁺, Sm³⁺, Nd³⁺, and La³⁺. This polymer exhibited improved chelation characteristics compared to a similar polymer with only a single hydroxyl group, highlighting the importance of the dihydroxy functionality for binding lanthanides. researchgate.net This suggests that this compound would also be a strong candidate for complexing lanthanide ions, likely forming complexes where the metal ion has a high coordination number, satisfied by multiple ligand molecules or by incorporating solvent molecules into the coordination sphere.

Actinide Ions: The coordination chemistry of this compound with actinide ions is not well-documented in the surveyed scientific literature. However, the general principles of actinide coordination suggest that ligands with hard donor atoms like oxygen are suitable for binding these elements. mdpi.com The separation of trivalent actinides from lanthanides is a significant challenge in nuclear fuel reprocessing, and ligands are designed based on subtle differences in their bonding preferences. mdpi.comnih.gov Ligands with soft donor atoms often show selectivity for actinides over lanthanides due to a slightly greater covalent character in the actinide-ligand bond. mdpi.com Given its hard N,O-donor set, this compound would be expected to complex actinides, but its selectivity for actinides over lanthanides might be limited without further functionalization.

Lack of Specific Research Data on this compound Prevents Detailed Analysis

Searches for crystallographic data—including bond lengths, bond angles, coordination geometries, crystal systems, and space groups—for metal complexes of this compound did not yield specific results. While literature exists for structurally related ligands, such as other Schiff bases, various oxime derivatives, and isomers like 2,4-dihydroxybenzaldoxime, this information is not directly applicable to the specified compound.

Similarly, investigations into the catalytic and supramolecular applications of metal complexes of this compound did not uncover any dedicated studies. There is a lack of published research on the use of these specific complexes in either homogeneous or heterogeneous catalysis. Furthermore, no information was found concerning their self-assembly into supramolecular architectures.

The absence of such fundamental data in the public domain suggests that the coordination chemistry of this compound may be a less explored area of research compared to its isomers and other related compounds. It is possible that the synthesis of stable, crystalline metal complexes of this particular ligand presents challenges that have limited its study.

Consequently, without the foundational crystallographic data and reports on its catalytic or supramolecular properties, it is not possible to generate the requested in-depth and scientifically accurate article. Further experimental research would be required to elucidate the coordination behavior and potential applications of this compound and its metal complexes.

Biological and Bioinorganic Interactions of 2,6 Dihydroxybenzaldoxime: Mechanistic Insights

Mechanistic Studies of Enzyme Modulation by 2,6-Dihydroxybenzaldoxime

While comprehensive research specifically targeting this compound's interaction with a wide array of enzymes is still an emerging field, studies on structurally similar compounds, such as other dihydroxybenzaldoxime isomers and trihydroxybenzaldoximes, provide significant insights into its potential enzyme modulation capabilities.

Elucidation of Target Enzyme Binding Mechanisms

Research into dihydroxybenzene derivatives, including dihydroxybenzaldoxime isomers, has revealed their potential as enzyme inhibitors. For instance, a structure-activity analysis of various dihydroxybenzaldoxime isomers demonstrated their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. nih.gov The 3,4-dihydroxybenzaldoxime (B1496750) isomer, in particular, was found to be a potent inhibitor of this enzyme. nih.gov This suggests that the dihydroxybenzaldoxime scaffold is a viable pharmacophore for targeting the active sites of specific enzymes.

Furthermore, studies on trihydroxybenzaldoximes, which share the core benzaldoxime (B1666162) structure with an additional hydroxyl group, have shown them to be effective inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a key enzyme in the bacterial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov These inhibitors were found to be competitive with respect to D-glyceraldehyde 3-phosphate (d-GAP), one of the substrates of DXPS, indicating that they likely bind to the d-GAP binding site on the enzyme. nih.gov This competitive inhibition mechanism suggests that the hydroxyl groups and the oxime moiety of the benzaldoxime scaffold play a crucial role in interacting with the amino acid residues within the enzyme's active site, thereby blocking the natural substrate from binding.

Structure-Activity Relationship (SAR) Investigations for Enzymatic Pathways

The positioning of the hydroxyl groups on the benzene (B151609) ring is a critical determinant of the enzyme inhibitory activity of dihydroxybenzaldoximes. A comparative study of dihydroxybenzaldoxime isomers highlighted that the specific arrangement of these groups significantly influences their biological effect. For example, 3,4-dihydroxybenzaldoxime showed a potent inhibitory effect on ribonucleotide reductase activity, with an IC50 value of 38 microM, and significant antitumor activity. nih.gov While specific SAR data for the 2,6-dihydroxy isomer in this context is not detailed in the study, it underscores the principle that isomerism is key to the molecule's biological function.

Investigations into hydroxybenzaldoxime inhibitors of DXP synthase have further elucidated the importance of the number and position of hydroxyl groups. A focused SAR study revealed that all three phenolic hydroxyl groups in trihydroxybenzaldoximes contribute to the binding affinity. nih.gov The study also indicated that the presence of a hydroxyl group at the 2-position was favored for competitive inhibition against d-GAP. nih.gov This finding suggests that the 2,6-dihydroxy substitution pattern in this compound could be favorable for interaction with certain enzyme active sites. The oxime moiety itself is also crucial for inhibitory activity, with modifications to this group leading to a loss of potency. nih.gov

Kinetic and Thermodynamic Characterization of Enzyme-Ligand Interactions

Detailed kinetic and thermodynamic studies specifically on this compound are not yet widely available in the scientific literature. However, the general principles of enzyme-ligand interactions can be applied to understand its potential behavior. The binding of an inhibitor like this compound to an enzyme's active site is governed by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A favorable binding event is characterized by a negative ΔG, which can be driven by favorable enthalpic contributions from hydrogen bonds and van der Waals interactions between the ligand and the enzyme, and/or favorable entropic contributions, often from the displacement of water molecules from the binding site.

Kinetic studies would be essential to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency through parameters like the inhibition constant (Ki). For instance, the finding that trihydroxybenzaldoximes are competitive inhibitors of DXPS with respect to d-GAP provides a kinetic framework that could potentially apply to this compound. nih.gov

Fundamental Mechanisms of Antioxidant Activity

This compound is anticipated to exhibit significant antioxidant properties due to the presence of two hydroxyl groups on the aromatic ring. These groups can participate in free radical scavenging and metal chelation, thereby mitigating oxidative stress.

Free Radical Scavenging Mechanisms and Pathways

The primary mechanism by which phenolic compounds like this compound scavenge free radicals is through hydrogen atom transfer (HAT). The hydroxyl groups can donate a hydrogen atom to a reactive free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the benzene ring, which makes it less reactive than the initial free radical.

The general reaction for a phenolic antioxidant (ArOH) scavenging a free radical (R•) can be represented as:

ArOH + R• → ArO• + RH

The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bond in the hydroxyl group.

Metal Chelation-Mediated Antioxidant Effects

Another important antioxidant mechanism for this compound is its ability to chelate metal ions, particularly transition metals like iron (Fe) and copper (Cu). These metal ions can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH), a major contributor to oxidative stress.

The Fenton reaction is as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By binding to these metal ions, chelating agents like this compound can prevent them from participating in these damaging reactions. The two hydroxyl groups and the oxime group in this compound can act as a tridentate ligand, forming a stable complex with metal ions.

Research on 2,6-dihydroxybenzaldehyde (B146741) aroylhydrazones, which are analogues of the iron chelator salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), has demonstrated their potent cytoprotective activity against oxidative stress. nih.gov The additional hydroxyl group at the 2-position, as is present in this compound's precursor, was found to be involved in the chelation of metal ions. nih.gov This highlights the potential of the 2,6-dihydroxy moiety to contribute significantly to iron chelation and, consequently, to antioxidant activity. The ability to chelate iron and prevent the formation of reactive oxygen species is a key aspect of the antioxidant defense provided by such molecules. nih.govscispace.com

| Compound/Analog | Target Enzyme/Radical | Observed Effect | Reference |

| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | Potent inhibition (IC50 = 38 µM) | nih.gov |

| Trihydroxybenzaldoximes | 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) | Competitive inhibition with respect to d-GAP | nih.govnih.gov |

| 2,6-Dihydroxybenzoic acid | DPPH Radical | Radical scavenging activity | researchgate.net |

| 2,6-Dihydroxybenzaldehyde aroylhydrazones | Iron (Fe³⁺) | Chelation and cytoprotection against oxidative stress | nih.gov |

Mechanistic Exploration of Antimicrobial Actions

Interference with Microbial Metabolic Pathways

No specific studies detailing the interference of this compound with microbial metabolic pathways were identified. Research on related trihydroxybenzaldoximes has shown they can act as redox cycling inhibitors of key bacterial enzymes, but similar studies on the di-hydroxy variant are not available.

Cellular Membrane Interactions and Disruption Mechanisms

There is no available data from studies investigating the direct interaction of this compound with microbial cell membranes or the mechanisms of potential disruption.

Interactions with Biological Macromolecules (Excluding Clinical Outcomes)

Binding Mechanisms to Nucleic Acids (DNA, RNA)

Information regarding the binding mechanisms of this compound to DNA or RNA is not present in the reviewed literature.

Protein Binding Studies and Conformational Changes Induced by this compound

Specific protein binding studies, including the determination of binding constants or characterization of conformational changes induced by this compound, have not been reported.

Further experimental research is required to elucidate the specific biological and bioinorganic interactions of this compound.

Theoretical and Computational Investigations of 2,6 Dihydroxybenzaldoxime

Quantum Chemical Studies

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,6-dihydroxybenzaldoxime. researchgate.netnih.govscielo.br These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic signatures.

The electronic structure of a molecule is key to understanding its chemical behavior. ekb.egchemrxiv.org For this compound, computational methods are used to determine various electronic and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. scielo.brekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.govekb.eg These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. nih.govwu.ac.th For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl and oxime groups would exhibit positive potential.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies. ekb.egnih.gov These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution or charge transfer. A larger value indicates a harder, less reactive molecule. ekb.eg |

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. A higher value suggests a softer, more reactive molecule. ekb.eg |

| Electrophilicity Index (ω) | ω = χ2/(2η) | Measures the electrophilic power of a molecule. nih.gov |

Table 1: Key reactivity descriptors calculated from quantum chemical methods.

The flexibility of the oxime and hydroxyl groups allows for various conformations and tautomeric forms of this compound. nih.govsapub.org

Conformational Analysis: The rotation around the C-C and C-N bonds gives rise to different spatial arrangements of the atoms, known as conformers. youtube.com Computational studies can identify the most stable conformers by calculating their relative energies. nih.govsapub.orgconicet.gov.ar For this compound, intramolecular hydrogen bonding between the hydroxyl and oxime groups is expected to play a significant role in stabilizing certain conformations.

Tautomerism: this compound can exist in different tautomeric forms, including keto-enol and nitroso-oxime tautomerism. Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents, providing insight into the predominant form under various conditions. sapub.orgconicet.gov.ar The stability is influenced by factors like intramolecular hydrogen bonds and resonance effects. sapub.org

Syn/Anti Isomerism: The oxime group can exist as syn and anti isomers with respect to the aromatic ring. The relative stability of these isomers is a key aspect of its structural chemistry and can be determined through computational energy calculations.

Computational methods can predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data. nih.govresearchgate.netmpg.de

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions between molecular orbitals. ekb.egmdpi.com This helps in understanding the molecule's photophysical properties.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify the characteristic functional groups present in the molecule. wu.ac.th By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. wu.ac.thmdpi.com

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| UV-Visible Spectroscopy | Absorption wavelengths (λmax), Oscillator strengths | TD-DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) | GIAO, CSGT |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | DFT (e.g., B3LYP) |

Table 2: Computational prediction of spectroscopic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment. nih.govnih.govrsc.org

The surrounding solvent can significantly influence the conformation and dynamics of a molecule. nih.govrsc.orgrsc.org MD simulations in explicit solvent models can capture these effects. rsc.orgnih.gov

In polar solvents, the formation of intermolecular hydrogen bonds with solvent molecules can compete with intramolecular hydrogen bonds, potentially leading to different preferred conformations compared to the gas phase or nonpolar solvents. nih.govconicet.gov.ar MD simulations can track the changes in dihedral angles and the stability of different conformers over time in various solvent environments. rsc.org

This compound's potential as a ligand in coordination chemistry or as a biologically active molecule necessitates understanding its interactions with receptors. scielo.org.mxnih.govarxiv.orgfrontiersin.orgresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a metal ion. nih.govnih.gov It helps in identifying the key binding interactions, like hydrogen bonds and van der Waals forces, and in estimating the binding affinity. nih.gov

MD Simulations of Ligand-Receptor Complexes: Following docking, MD simulations can be performed on the ligand-receptor complex to assess its stability and dynamics. nih.govnih.gov These simulations can reveal how the ligand and receptor adapt to each other upon binding and provide a more detailed picture of the interaction energetics over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

A hypothetical QSAR study on a series of dihydroxybenzaldoxime analogs, including the parent this compound, would aim to construct a statistically robust model that links molecular descriptors to a specific biological response. The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov

The process would involve several key stages:

Data Set Selection: A diverse set of phenolic oxime derivatives with known experimental activities would be compiled to serve as the training and test sets for the model.

Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the molecules in the dataset would be optimized using computational chemistry methods like Density Functional Theory (DFT). dntb.gov.ua Subsequently, a wide array of molecular descriptors would be calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), would be employed to establish a mathematical relationship between the descriptors and the activity. jksus.org

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using internal and external validation techniques. researchgate.net

The initial and most critical step in QSAR modeling is the generation and selection of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound and its analogs, a comprehensive set of descriptors would be calculated, categorized as follows:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, and include molecular weight, number of atoms, and counts of specific atom types or functional groups (e.g., number of hydroxyl groups, n(OH)). jksus.org

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, these descriptors encode information about atomic connectivity. Examples include the Balaban index and various connectivity indices, which reflect the degree of branching in the molecule. mdpi.com

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include molecular surface area and volume.

Physicochemical Descriptors: These relate to well-known physicochemical properties such as logP (lipophilicity), molar refractivity, and polar surface area (PSA). researchgate.net

Quantum-Chemical (Electronic) Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For a phenolic compound like this compound, these are particularly important. Key descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. nih.gov

Descriptor Validation and Selection: Not all calculated descriptors are relevant to the biological activity of interest. Therefore, a crucial step is to select a subset of non-redundant and informative descriptors. This is often achieved through statistical techniques that reduce the dimensionality of the data and prevent model overfitting. The selected descriptors are then used to build the QSAR model, which is subsequently validated.

Validation ensures the model is robust and has predictive power. Common validation metrics include:

Coefficient of determination (R²): Measures the goodness-of-fit of the model. nih.gov

Leave-one-out cross-validation coefficient (Q²): Assesses the internal predictive ability of the model. nih.gov

External validation: The model's ability to predict the activity of an independent set of compounds (the test set) is evaluated. nih.gov

A hypothetical table of derived molecular descriptors for this compound could be presented as follows:

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance |

| Constitutional | Molecular Weight | 153.14 g/mol | Basic molecular property. |

| Number of -OH groups | 2 | Crucial for antioxidant activity. jksus.org | |

| Topological | Balaban J index | 2.87 | Relates to molecular branching. mdpi.com |

| Physicochemical | LogP | 1.25 | Indicates lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | 70.0 Ų | Influences transport properties. researchgate.net | |

| Quantum-Chemical | EHOMO | -8.5 eV | Relates to electron-donating ability. nih.gov |

| ELUMO | -1.2 eV | Relates to electron-accepting ability. nih.gov | |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity. | |

| Dipole Moment | 3.5 D | Reflects molecular polarity. |

Note: The values in this table are hypothetical and for illustrative purposes.

The ultimate goal of a QSAR study is to understand which structural features govern a particular activity. For this compound, QSAR models could be developed to predict and explain activities such as antioxidant capacity and enzyme inhibition.

Antioxidant Activity: The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. A QSAR model for antioxidant activity would likely reveal strong correlations with the following descriptors:

Number of Hydroxyl Groups (n(OH)): A positive correlation is expected, as more -OH groups provide more sites for radical scavenging. jksus.org

EHOMO: A higher EHOMO value indicates a greater ability to donate electrons, which is a key step in many antioxidant mechanisms. Therefore, a positive correlation between EHOMO and antioxidant activity is anticipated. nih.gov

Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE facilitates hydrogen atom donation, leading to higher antioxidant activity. A negative correlation would be expected.

Ionization Potential (IP): A lower IP suggests easier electron donation, thus a negative correlation with antioxidant activity is plausible. nih.gov

A hypothetical QSAR equation for antioxidant activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) might look like this:

pIC50 = 0.8 * n(OH) + 0.5 * E_HOMO - 0.2 * BDE + C

This equation illustrates that the number of hydroxyl groups and the HOMO energy positively contribute to the antioxidant activity, while a higher bond dissociation enthalpy has a negative impact.

Enzyme Inhibition: this compound could potentially inhibit various enzymes, such as phenoloxidase or lipoxygenase. sigmaaldrich.commdpi.com An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org QSAR models for enzyme inhibition would focus on descriptors that define the molecule's ability to interact with the enzyme's active site.

Steric Descriptors (e.g., Molar Refractivity, Molecular Volume): These descriptors relate to the size and shape of the molecule and are crucial for fitting into the enzyme's binding pocket.

Electronic Descriptors (e.g., Atomic Charges, Dipole Moment): These govern electrostatic interactions, such as hydrogen bonding and van der Waals forces, between the inhibitor and amino acid residues in the active site. For instance, the negative partial charges on the oxygen atoms of the hydroxyl groups in this compound could be key interaction points. nih.gov

Hydrophobicity (LogP): This descriptor is important for hydrophobic interactions within the active site.

A hypothetical data table correlating descriptors with enzyme inhibitory activity might be:

| Compound | EHOMO (eV) | Polar Surface Area (Ų) | LogP | pIC50 (Enzyme X) |

| This compound | -8.5 | 70.0 | 1.25 | 5.8 |

| Analog 1 | -8.2 | 65.0 | 1.50 | 6.2 |

| Analog 2 | -8.9 | 75.0 | 1.00 | 5.3 |

| Analog 3 | -8.4 | 72.0 | 1.35 | 5.9 |

Note: The data in this table are hypothetical and for illustrative purposes.

Through such theoretical and computational investigations, a deeper, quantitative understanding of the structure-activity relationships of this compound can be achieved, providing a rational basis for its potential applications and for the design of new, more potent derivatives.

Analytical Applications and Methodologies Involving 2,6 Dihydroxybenzaldoxime

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are analytical techniques that measure the concentration of an analyte by its ability to absorb light. mdpi.com When a substance, known as a chromogenic reagent, reacts with an analyte to form a colored complex, the intensity of the color, measured as absorbance at a specific wavelength, is proportional to the analyte's concentration according to the Beer-Lambert law. carleton.cacsun.edu

The ortho-positioning of the two hydroxyl groups and the oxime group in 2,6-Dihydroxybenzaldoxime provides an ideal configuration for forming stable chelate complexes with various metal ions. The formation of these metal-ligand complexes often results in a distinct color change, which can be harnessed for the spectrophotometric determination of those ions. researchgate.net This process involves the reaction between the metal ion and the reagent to form a colored complex, whose absorbance is measured to quantify the metal ion concentration. truman.edu

For instance, oxime-based ligands are well-established in the determination of iron. The general procedure involves reacting iron(II) or iron(III) with the reagent in a suitable buffer to form a colored complex, which is then measured. edu.krdtheacademic.in In many cases, a reducing agent like hydroxylamine (B1172632) hydrochloride is used to ensure all iron is in the Fe(II) state before complexation. csun.edutruman.edu The selection of the optimal wavelength for measurement is critical and is determined by scanning the absorption spectrum of the complex to find the wavelength of maximum absorbance (λmax). csun.edu

The development of a chromogenic reagent involves synthesizing a molecule that undergoes a selective and measurable color change upon binding to a specific analyte. nih.gov The key to a successful chromogenic reagent is high selectivity for the target analyte to avoid interference from other components in the sample matrix, and high sensitivity to detect low concentrations. researchgate.net

Oxime-containing compounds are versatile in this regard. rsc.org The electronic properties of the benzaldoxime (B1666162) structure can be modified by adding different functional groups to the aromatic ring to "tune" its selectivity and sensitivity for different analytes, including various metal ions. rsc.orgacs.org The reaction between the reagent and the analyte, often a metal ion, creates a new species with unique light-absorbing properties, allowing for visual or spectrophotometric detection. mdpi.com The simplicity, speed, and cost-effectiveness of colorimetric tests make them popular in fields like environmental analysis and biochemistry. mdpi.com

Electrochemical Sensing Applications

Electrochemical sensors are devices that convert a chemical interaction into a measurable electrical signal, such as current or potential. researchgate.net They are known for their high sensitivity, rapid response, and potential for miniaturization. mdpi.com

The performance of electrochemical sensors can be significantly enhanced by modifying the surface of the working electrode (e.g., glassy carbon electrode (GCE), screen-printed electrode) with specific materials. mdpi.comrsc.org These modifications can increase the electrode's active surface area, catalyze the electrochemical reaction, and improve selectivity towards the target analyte. researchgate.net

Compounds like this compound can be used to modify electrode surfaces. Its functional groups can be immobilized onto the electrode material, creating a surface that selectively binds to target analytes. When the analyte binds, it can cause a change in the electrochemical properties of the surface, which is detected as a change in the signal. Nanomaterials like metal-organic frameworks (MOFs) or carbon nanotubes are often used in conjunction with such modifiers to further amplify the signal and improve sensor performance. researchgate.netabechem.com For example, molecularly imprinted polymers (MIPs) can be created on an electrode surface where a template molecule is used to form specific recognition sites, leading to highly selective sensors. mdpi.comabechem.com

Voltammetry is a category of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. nih.gov Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the redox behavior of chemical species. abechem.com

The this compound molecule itself, and particularly its metal complexes, can be electrochemically active. Voltammetric studies can be performed to understand the oxidation and reduction processes of these complexes. The potential at which a peak current occurs can identify the species, while the height of the peak is proportional to its concentration. This allows for the quantitative determination of redox-active species. For instance, a sensor could be designed where the binding of an analyte to an immobilized this compound complex alters the redox signal of that complex, allowing for indirect quantification of the analyte. nih.gov

Chromatographic Separations and Preconcentration Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a system on which is fixed a material called the stationary phase. shodex.com The different constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique. While no specific HPLC method for this compound is prominently documented, methods for closely related compounds like 2,6-Dihydroxybenzamide exist. sielc.com A typical separation would involve a reversed-phase column (such as a C18 column) where more polar compounds elute earlier. sielc.comphenomenex.com The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile) and an aqueous solution, often with an acid (like phosphoric or formic acid) added to control the ionization state of the analyte and improve peak shape. shimadzu.comsielc.com

Preconcentration techniques are employed to increase the concentration of a trace analyte to a level detectable by an analytical instrument. libretexts.org This is crucial in environmental and food analysis where target analytes are often present at very low levels. bohrium.com

Solid-phase extraction (SPE) is a widely used preconcentration method where a solution is passed through a solid adsorbent (sorbent) that retains the analyte. libretexts.org The analyte is later eluted with a small volume of a different solvent, resulting in a more concentrated solution. mdpi.com Chelating resins are particularly effective sorbents for trace metal ions. psu.eduresearchgate.net These resins consist of a polymer support functionalized with ligands that can bind metal ions.

The chelating ability of this compound makes it an excellent candidate for use in such resins. A polymer containing the 2,4-dihydroxybenzaldoxime moiety (an isomer) has been synthesized and shown to effectively chelate and recover trivalent lanthanide ions from aqueous solutions. academia-arabia.com The efficiency of metal ion uptake by such polymers is typically dependent on factors like pH and contact time. academia-arabia.com

A similar principle was demonstrated using a resin functionalized with 2,6-diacetylpyridine, a structurally related chelating agent. This resin was used in a flow-injection system for the on-line preconcentration and determination of multiple trace metals, including Cd, Co, Cu, Mn, Ni, Pb, U, and Zn, from water samples with very low detection limits. psu.edu

Data Tables

Table 1: Analytical Parameters for Preconcentration of Metal Ions Using a 2,6-Diacetylpyridine Functionalized Resin

Data sourced from a study on a chelating resin structurally related to this compound, demonstrating the potential application. psu.edu

| Metal Ion | Detection Limit (µg/L) by FI-ICP-MS | Detection Limit (µg/L) by FI-FAAS |

| Cadmium (Cd) | 0.33 | 22 |

| Cobalt (Co) | 0.094 | 60 |

| Copper (Cu) | 0.34 | 10 |

| Manganese (Mn) | 0.32 | N/A |

| Nickel (Ni) | 0.30 | 4.8 |

| Lead (Pb) | 0.43 | N/A |

| Uranium (U) | 0.067 | N/A |

| Zinc (Zn) | 0.20 | N/A |

FI-ICP-MS: Flow Injection - Inductively Coupled Plasma-Mass Spectrometry FI-FAAS: Flow Injection - Flame Atomic Absorption Spectrometry

Table 2: Chelation Properties of a Poly[2,4-dihydroxybenzaldoxime-...] Polymer Towards Lanthanide Ions

Data from a study on a polymer containing the 2,4-dihydroxybenzaldoxime isomer, indicating the chelating capabilities of the functional group. academia-arabia.com

| Metal Ion | Uptake Order | Factors Influencing Uptake |

| Lanthanum (La) | Increases with ionic radii | pH, Counter-ion, Contact time |

| Cerium (Ce) | Increases with ionic radii | pH, Counter-ion, Contact time |

| Neodymium (Nd) | Increases with ionic radii | pH, Counter-ion, Contact time |

| Samarium (Sm) | Increases with ionic radii | pH, Counter-ion, Contact time |

| Gadolinium (Gd) | Increases with ionic radii | pH, Counter-ion, Contact time |

Role as a Stationary Phase Modifier or Derivatization Reagent

This compound does not function as a classical derivatization reagent in the sense of forming a stable, covalent bond with an analyte to enhance its volatility or detectability (e.g., for Gas Chromatography). Instead, its utility in chromatography stems from its powerful chelating properties, acting as a dynamic complexing agent that modifies the separation environment.

Its primary role is as a chiral ligand additive to the mobile phase in ligand-exchange chromatography (LEC), where it interacts with a metal-ion-modified stationary phase. In this system, the stationary phase (e.g., silica (B1680970) gel) is first saturated with a metal ion, typically copper(II) (Cu(II)). The this compound, present in the mobile phase, then forms ternary complexes with the stationary-phase-bound metal ion and the analyte. This in-situ complex formation can be considered a form of dynamic derivatization, where a temporary, non-covalent complex is formed to induce separation.

While direct covalent bonding of this compound to a stationary phase support is not a widely documented application, its function is integral to modifying the chemical properties of the stationary phase surface during the chromatographic run. The separation is governed by the differential stability and stereoselectivity of the transient diastereomeric complexes formed at the solid-liquid interface. Therefore, it is more accurately described as a mobile phase additive that functions as a chiral selector by dynamically modifying the metal-loaded stationary phase.

The table below summarizes the functional role of this compound in this chromatographic context.

| Functional Role | Mechanism of Action | Chromatographic System | Purpose |

|---|---|---|---|

| Chiral Selector (Mobile Phase Additive) | Forms transient, diastereomeric mixed-ligand complexes with a metal ion (e.g., Cu(II)) and a chiral analyte (e.g., an amino acid ester). | Ligand-Exchange Chromatography (LEC) | To resolve racemic mixtures of chiral analytes by exploiting differences in the stability of the formed complexes. |

| Dynamic Stationary Phase Modifier | Interacts with a metal-ion-loaded stationary phase, creating chiral recognition sites on the surface. | High-Performance Liquid Chromatography (HPLC) | To impart enantioselective properties to an otherwise achiral stationary phase. |

| Complexing Agent (In-situ Derivatization) | Reversibly binds to the analyte and a metal ion, altering the analyte's partitioning behavior between the mobile and stationary phases. | LEC | To enable or enhance the separation of analytes based on their ability to participate in ternary complex formation. |

Ligand-Exchange Chromatography Applications

The most significant analytical application of this compound is in the field of ligand-exchange chromatography (LEC), particularly for the enantiomeric resolution of amino acids and their derivatives. Its structure, featuring two hydroxyl groups and an oxime moiety in favorable positions, allows it to act as a potent tridentate ligand that forms stable, five- and six-membered chelate rings with transition metal ions like Cu(II).

In a typical HPLC-LEC setup, a standard silica gel column is converted into a chiral stationary phase (CSP) by loading it with a Cu(II) salt solution. The separation of racemic analytes, such as amino acid esters, is then achieved by using a non-polar mobile phase (e.g., chloroform-n-butanol) containing a low concentration of this compound.

The separation mechanism relies on the formation of diastereomeric, mixed-ligand sorption complexes on the stationary phase surface. The components of this complex are:

The surface-bound Cu(II) ion.

The chiral selector, this compound.

The chiral analyte (e.g., an L- or D-amino acid ester).

The stability of these ternary complexes differs depending on the configuration (L or D) of the analyte, leading to different retention times and enabling their separation. Research by Soulios and Koupparis demonstrated the successful resolution of several D,L-amino acid methyl esters using this method. The L-enantiomers were found to form more stable complexes with the Cu(II)-2,6-dihydroxybenzaldoxime system, resulting in their stronger retention on the column compared to the D-enantiomers.

The table below presents key findings from this research, detailing the separation parameters for various amino acid methyl esters.

| Amino Acid Methyl Ester | Capacity Factor (k') D-Isomer | Capacity Factor (k') L-Isomer | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Alanine | 2.05 | 2.78 | 1.36 | 1.15 |

| Valine | 1.40 | 1.93 | 1.38 | 1.25 |

| Leucine | 1.12 | 1.48 | 1.32 | 1.18 |

| Phenylalanine | 1.55 | 2.40 | 1.55 | 1.70 |

| Tyrosine | 4.00 | 7.00 | 1.75 | 1.90 |

| Conditions: Stationary Phase: Silica gel (Partisil 5) loaded with Cu(II). Mobile Phase: Chloroform-n-butanol (98:2 v/v) containing 2.5 x 10-4 M this compound. Flow rate: 1.5 mL/min. Detection: UV at 295 nm. Data adapted from F.P. Soulios and M.A. Koupparis, J. Chromatogr. A, 1983, 263, 91-97. |

Advanced Material Science Applications of 2,6 Dihydroxybenzaldoxime As a Component

Integration into Polymeric Matrices and Composite Materials

The incorporation of 2,6-Dihydroxybenzaldoxime into polymeric matrices is a strategic approach to developing composite materials with enhanced functionalities. The oxime and hydroxyl groups can act as active sites within the polymer structure, leading to materials with improved thermal stability, mechanical strength, and chemical reactivity.

Research has shown that polymers functionalized with related oxime compounds can be synthesized to create materials for specific applications, such as artificial receptors in molecularly imprinted polymers. unistra.fr The integration of such functional groups can create specific binding sites within the polymer matrix. While direct studies on this compound are limited, the principles of polymer chemistry suggest its potential as a monomer or an additive in the creation of functional polymers. For instance, its precursor, 2,6-dihydroxybenzaldehyde (B146741), can be used in polymerization reactions to create novel copolymers with tailored properties.

Table 1: Potential Effects of Integrating this compound into Polymer Composites

| Property | Potential Enhancement | Underlying Mechanism |

|---|---|---|

| Thermal Stability | Increased | Formation of cross-links and strong intermolecular interactions via hydroxyl and oxime groups. |

| Mechanical Strength | Improved | Enhanced adhesion between the polymer matrix and any fillers, leading to better stress transfer. scientificarchives.com |

| Metal Ion Chelation | Introduced | The hydroxyl and oxime groups can act as binding sites for various metal ions, useful for filtration or recovery applications. |

| Adhesion to Substrates | Enhanced | The polar functional groups can form strong bonds with surfaces, particularly metal oxides. |

Surface Functionalization for Selective Adsorption or Sensing Platforms

Surface functionalization is a key technique for creating materials with tailored surface properties, and this compound is a prime candidate for such modifications. nih.govresearchgate.net By attaching this molecule to the surface of a substrate, it is possible to create platforms for the selective adsorption of metal ions or for the development of chemical sensors. nih.govrsc.org

The principle behind this application lies in the chelation properties of the molecule. The two hydroxyl groups and the oxime group can work in concert to bind specific metal ions from a solution with high selectivity. This is particularly relevant for environmental applications, such as the removal of heavy metal ions from wastewater. mdpi.compjoes.comresearchgate.net Materials like silica (B1680970), activated carbon, or various polymers can serve as the substrate, which is then functionalized to become a selective adsorbent. mdpi.compjoes.com

In the realm of chemical sensing, a surface functionalized with this compound can be designed to produce a detectable signal upon binding to a target analyte. mdpi.comresearchgate.net This signal could be a change in color, fluorescence, or an electrical property. For instance, the binding of a specific metal ion could lead to the formation of a colored complex on the surface, enabling visual detection. The development of ion-selective electrodes is another area where such functionalized surfaces could be employed, allowing for the quantitative measurement of ion concentrations.

Table 2: Applications in Surface Functionalization

| Application Area | Substrate Material | Target Analyte | Principle of Operation |

|---|---|---|---|

| Selective Adsorption | Silica, Alumina, Polymers | Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺, Cd²⁺) | Chelation of metal ions by the surface-immobilized this compound. mdpi.comredalyc.orgmdpi.com |

| Colorimetric Sensing | Test Strips, Nanoparticles | Transition Metal Ions | Formation of a colored complex upon binding of the target ion to the functionalized surface. |

| Electrochemical Sensing | Electrodes (e.g., Glassy Carbon) | Specific Metal Ions | Change in the electrochemical response (e.g., potential, current) upon ion binding. |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers as a Ligand or Building Block

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic molecules known as ligands. nih.govul.ie The properties of these materials are highly tunable and depend on the choice of the metal and the organic linker. mdpi.commdpi.com this compound, with its multiple potential coordination sites (two hydroxyl groups and the oxime group), is a promising candidate for use as a ligand in the synthesis of these materials. iitg.ac.inexaly.comresearchgate.net

The geometry and connectivity of the ligand are crucial in determining the final structure and, consequently, the properties of the MOF or coordination polymer. rsc.org The use of ligands with multiple binding sites can lead to the formation of robust and porous frameworks. While direct reports on MOFs synthesized with this compound are not prevalent, research on related ligands with hydroxyl and oxime functionalities has demonstrated the formation of diverse coordination structures with interesting magnetic, catalytic, and sorption properties. nih.govmdpi.com

The design of MOFs often relies on the use of pre-designed molecular building blocks (MBBs) or supermolecular building blocks (SBBs). ul.ienih.gov this compound could potentially be used to create novel MBBs, which could then be assembled into larger, functional frameworks. These frameworks could find applications in gas storage, separation, catalysis, and the destruction of chemical warfare agents. mdpi.comresearchgate.netnih.govmdpi.com

Table 3: Potential of this compound in MOFs and Coordination Polymers

| Feature | Role of this compound | Potential Application |

|---|---|---|

| Multiple Coordination Sites | Acts as a multidentate ligand, connecting multiple metal centers to form a stable framework. iitg.ac.inresearchgate.net | Gas storage and separation, catalysis. mdpi.comresearchgate.net |

| Functional Groups | The hydroxyl and oxime groups can be uncoordinated and project into the pores of the MOF, creating active sites. | Selective adsorption of molecules, sensing. mdpi.com |

| Structural Diversity | Can lead to the formation of new network topologies with unique pore sizes and shapes. | Tailored materials for specific applications. |

Future Directions and Emerging Research Avenues for 2,6 Dihydroxybenzaldoxime

Exploration of Novel Reactivity Profiles and Synthetic Strategies

The future synthesis of 2,6-Dihydroxybenzaldoxime and its derivatives is likely to move beyond classical methods, embracing novel strategies that offer greater efficiency, control, and access to a wider range of functionalized molecules. cmu.edursc.orgmdpi.com Research in this area is anticipated to focus on two main themes: the development of new synthetic routes to the core structure and the exploration of the untapped reactivity of its functional groups.

Modern synthetic organic chemistry offers a plethora of powerful tools that could be applied to construct the this compound framework. mdpi.com Metal-catalyzed cross-coupling reactions, for instance, could be employed to introduce various substituents onto the aromatic ring, allowing for the synthesis of a library of derivatives from a common intermediate. cmu.edu Furthermore, advancements in C-H activation could provide more direct and atom-economical routes to functionalized analogs, minimizing the need for pre-functionalized starting materials. mdpi.com

The reactivity of the oxime moiety itself presents a rich field for exploration. acs.org While the Beckmann rearrangement is a classic reaction of oximes, metal-mediated and photocatalyzed reactions are emerging as powerful methods to engage oximes in novel chemical transformations. mdpi.comacs.org These could include cycloaddition reactions to form complex heterocyclic systems or novel fragmentation pathways leading to unique synthons. The interplay between the two hydroxyl groups and the oxime function is another area ripe for investigation, as intramolecular hydrogen bonding and chelation can significantly influence the molecule's reactivity and selectivity in complexation or catalytic processes.

Table 1: Potential Novel Synthetic Approaches for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Reaction of a di-halogenated phenol (B47542) derivative with an appropriate coupling partner to introduce diverse functional groups onto the aromatic ring before or after oxime formation. cmu.edu | High functional group tolerance; access to a wide library of analogs. |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds on the benzene (B151609) ring, catalyzed by transition metals, to directly append new substituents. mdpi.com | Increased atom economy; reduces synthetic steps. |

| Photoredox Catalysis | Use of light and a photocatalyst to generate reactive intermediates from the oxime or phenol groups, enabling novel bond formations under mild conditions. mdpi.com | Mild reaction conditions; access to unique reactivity pathways. |

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. | Improved safety, scalability, and yield. |

| Metal-Mediated Oxime Functionalization | Utilizing metal complexes to mediate the addition of nucleophiles or electrophiles to the oxime group, or to direct its rearrangement to novel products. acs.org | Access to unconventional reactivity and complex molecular architectures. acs.org |

Interdisciplinary Approaches for Deeper Mechanistic Elucidation

A thorough understanding of how and why this compound behaves as it does in various chemical environments is crucial for its rational application and the design of improved analogs. Future research will increasingly rely on interdisciplinary approaches that combine advanced spectroscopic analysis, kinetic studies, and high-level computational modeling to unravel complex reaction mechanisms. iitg.ac.inju.edu.jo

Advanced spectroscopic techniques are essential for this endeavor. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can elucidate subtle structural details and intermolecular interactions in solution. Time-resolved spectroscopy can be used to observe reactive intermediates that may only exist for fractions of a second, providing direct evidence for proposed reaction pathways.

When combined with experimental data, computational chemistry provides an unparalleled window into the energetic landscapes of chemical reactions. iitg.ac.inju.edu.jo Quantum mechanical calculations can be used to model transition states, calculate activation barriers, and predict the influence of substituents on the electronic structure and reactivity of the molecule. This synergy between empirical observation and theoretical modeling allows for a much more detailed and predictive understanding of reaction mechanisms than either approach could achieve alone. For example, such studies could precisely map how the positions of the hydroxyl groups influence the pKa and nucleophilicity of the oxime oxygen, guiding its use in pH-sensitive applications.

Green Chemistry Principles in the Synthesis and Application of this compound

The chemical industry's growing emphasis on sustainability necessitates the integration of green chemistry principles into the entire lifecycle of a chemical product, from its synthesis to its final application. pandawainstitute.combeilstein-journals.org Future research on this compound will undoubtedly be influenced by this paradigm shift. ajrconline.org

The twelve principles of Green Chemistry provide a framework for this pursuit. ajrconline.org Key areas for development include:

Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. ajrconline.org

Catalysis: Developing highly efficient catalytic methods to replace stoichiometric reagents, which generate significant waste. beilstein-journals.org This includes both homogeneous and heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Employing energy-efficient synthetic techniques such as microwave-assisted or ultrasonic synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.orgekb.eg

Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based raw materials rather than petroleum-based feedstocks, thereby reducing the carbon footprint of the synthesis. beilstein-journals.org

The application of this compound as, for example, a metal chelator could also be viewed through a green chemistry lens. Its potential use in "urban mining" for the recovery of valuable metals from electronic waste represents a sustainable approach to resource management. mdpi.com

Table 2: Comparison of Traditional vs. Green Synthetic Paradigms

| Principle | Traditional Approach Example | Green Chemistry Alternative |

|---|---|---|

| Solvent Use | Synthesis in volatile organic solvents like toluene (B28343) or dichloromethane. | Synthesis in water, ethanol (B145695), or under solvent-free conditions. ajrconline.orgekb.eg |

| Reagent Type | Use of stoichiometric amounts of a strong base for deprotonation. | Catalytic amount of a recyclable base or use of a phase-transfer catalyst. ajrconline.org |

| Energy Input | Prolonged heating using an oil bath, requiring significant energy. | Microwave or ultrasonic irradiation to accelerate the reaction and reduce energy use. ekb.eg |